![molecular formula C17H17Cl3N2O B5188400 N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide” is a chemical compound with the molecular formula C17H17Cl3N2O . It has a molecular weight of 371.697 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

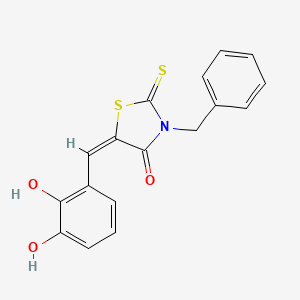

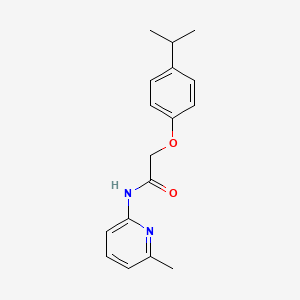

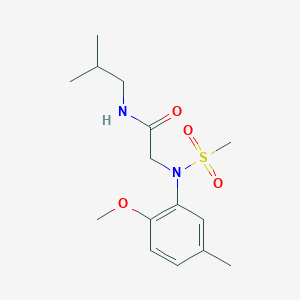

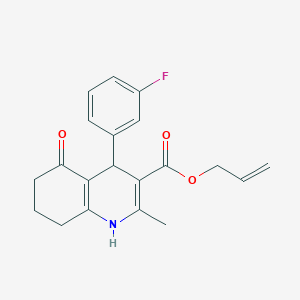

Molecular Structure Analysis

The molecular structure of “N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide” is defined by its linear formula: C17H17Cl3N2O . The compound has a monoisotopic mass of 370.040649 Da .Aplicaciones Científicas De Investigación

Synthesis of N-Substituted Amidoximes

“N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide” could potentially be used in the synthesis of N-substituted amidoximes. A direct one-pot approach for the synthesis of N-substituted amidoximes from secondary amides or intermediate amides has been developed . This process involves Ph3P–I2-mediated dehydrative condensation .

2. Building Blocks in the Synthesis of Various Heterocycles N-substituted amidoximes, which can be synthesized from “N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide”, are privileged structures that have been used extensively as versatile building blocks in the synthesis of various heterocycles such as benzimidazoles, 4-aminoquinazolines, 1-aminoisoquinolines, oxadiazoles, oxadiazolones (thiones), and triazoles .

3. Key Intermediates in the Synthesis of Amidines N-substituted amidoximes, which can be synthesized from “N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide”, also serve as the key intermediates in the synthesis of amidines .

4. Metal Ion Chelating Ligands in Coordination Chemistry N-substituted amidoximes, which can be synthesized from “N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide”, can be used as metal ion chelating ligands in coordination chemistry .

Prodrug Candidates in Drug Development

Various N-substituted amidoxime derivatives have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability . For example, Epacadostat is currently being studied in a phase 3 clinical trial in patients with unresectable or metastatic melanoma .

Potential Neuroleptics

Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines were designed and synthesized as potential neuroleptics . These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, and a good correlation between structure and activity was found throughout the series .

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl3N2O/c1-12-7-9-14(10-8-12)15(23)22-16(17(18,19)20)21-11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUQKJXVPLEVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)

![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)

![6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5188338.png)

![[1-(1-{1-[4-(4-fluorophenyl)butanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B5188345.png)

![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine](/img/structure/B5188356.png)

![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5188358.png)

![4,4,4-trifluoro-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)butanamide](/img/structure/B5188366.png)

![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)

![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)